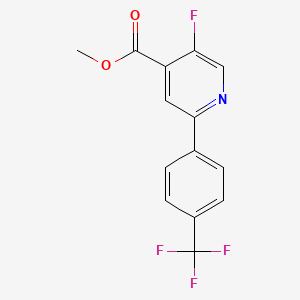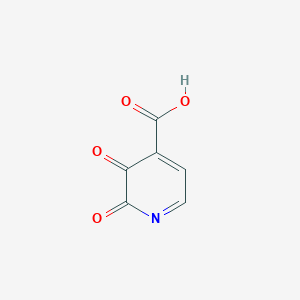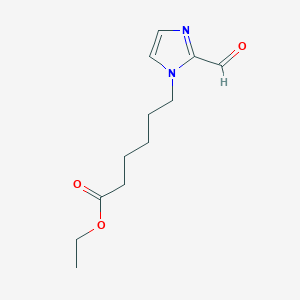
Meso-tetra(4-sulfonatophenyl)porphine zn(ii)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meso-tetra(4-sulfonatophenyl)porphine zinc(ii) is a synthetic porphyrin compound that contains a zinc ion coordinated to the nitrogen atoms of the porphyrin ring. This compound is known for its water solubility due to the presence of sulfonate groups on the phenyl rings, making it useful in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of meso-tetra(4-sulfonatophenyl)porphine zinc(ii) typically involves the reaction of meso-tetra(4-sulfonatophenyl)porphine with a zinc salt, such as zinc acetate, in a suitable solvent like dimethylformamide or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion to the porphyrin ring .
Industrial Production Methods
Industrial production methods for meso-tetra(4-sulfonatophenyl)porphine zinc(ii) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages, such as recrystallization or chromatography, to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Meso-tetra(4-sulfonatophenyl)porphine zinc(ii) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the zinc ion.
Reduction: Reduction reactions can lead to the formation of reduced zinc porphyrin complexes.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of zinc, while reduction can produce zinc porphyrin complexes with lower oxidation states .
Aplicaciones Científicas De Investigación
Meso-tetra(4-sulfonatophenyl)porphine zinc(ii) has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: Employed in studies of enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and as a component in electrochemical devices.
Mecanismo De Acción
The mechanism of action of meso-tetra(4-sulfonatophenyl)porphine zinc(ii) involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate to different ligands, facilitating electron transfer processes and catalytic reactions. The porphyrin ring can also participate in light absorption and energy transfer, making it effective in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Meso-tetra(4-sulfonatophenyl)porphine iron(ii): Similar structure but contains an iron ion instead of zinc.
Meso-tetra(4-sulfonatophenyl)porphine copper(ii): Contains a copper ion and exhibits different redox properties.
Meso-tetra(4-sulfonatophenyl)porphine manganese(ii): Contains a manganese ion and is used in different catalytic applications.
Uniqueness
Meso-tetra(4-sulfonatophenyl)porphine zinc(ii) is unique due to its water solubility and the specific properties imparted by the zinc ion. These properties make it particularly useful in applications requiring water-soluble porphyrins and in studies involving zinc coordination chemistry .
Propiedades
Fórmula molecular |
C44H28N4O12S4Zn |
|---|---|
Peso molecular |
998.4 g/mol |
Nombre IUPAC |
zinc;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H28N4O12S4.Zn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+2 |
Clave InChI |
UNJMTFRCJLYPCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)




![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)





![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)
![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
